molecular formula C21H24FN3O3S B2996697 Ethyl 5-(3-fluorophenyl)-2-(isobutylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 946206-93-5

Ethyl 5-(3-fluorophenyl)-2-(isobutylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2996697
CAS No.: 946206-93-5
M. Wt: 417.5
InChI Key: COFRPBSKGQPCIF-UHFFFAOYSA-N
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Description

The molecule features:

  • Position 5: A 3-fluorophenyl group, contributing electron-withdrawing effects and modulating aromatic interactions.
  • Position 2: An isobutylthio (-S-iBu) substituent, enhancing lipophilicity and influencing steric bulk.
  • Position 7: A methyl group, which may stabilize the ring conformation.

Synthetic routes for such derivatives often involve multi-component reactions, such as the Biginelli condensation, followed by functionalization of the thioether or aromatic substituents .

Properties

IUPAC Name

ethyl 5-(3-fluorophenyl)-7-methyl-2-(2-methylpropylsulfanyl)-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O3S/c1-5-28-20(27)15-12(4)23-18-17(16(15)13-7-6-8-14(22)9-13)19(26)25-21(24-18)29-10-11(2)3/h6-9,11,16H,5,10H2,1-4H3,(H2,23,24,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COFRPBSKGQPCIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC(=CC=C3)F)C(=O)NC(=N2)SCC(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-(3-fluorophenyl)-2-(isobutylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical formula: C22H24FN3O3S. Its molecular weight is approximately 429.5 g/mol. The structure includes a tetrahydropyrido-pyrimidine core with various substituents that may influence its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine derivatives. The use of thiol and fluorinated phenyl groups is crucial in enhancing its antibacterial and antifungal properties.

Example Reaction Scheme

  • Formation of Pyrimidine Core : Reaction of appropriate aldehydes with thiourea derivatives.
  • Substitution Reactions : Introduction of isobutylthio and ethyl carboxylate groups through nucleophilic substitutions.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of similar pyrimidine derivatives. For example:

  • Compounds similar to Ethyl 5-(3-fluorophenyl)-2-(isobutylthio)-7-methyl-4-oxo exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli with Minimum Inhibitory Concentrations (MIC) around 256 µg/mL .

Antifungal Activity

In addition to antibacterial effects, some studies suggest potential antifungal activity against common pathogens like Candida albicans. The specific mechanisms are still under investigation but may involve disruption of fungal cell wall synthesis.

The proposed mechanism for the biological activity includes:

  • Inhibition of DNA Synthesis : The tetrahydropyrido-pyrimidine structure may interfere with nucleic acid synthesis.
  • Enzyme Inhibition : Potential inhibition of key enzymes involved in bacterial cell wall synthesis.

Case Studies

  • Case Study on Antibacterial Efficacy : A study published in a peer-reviewed journal evaluated the antibacterial effects of various pyrimidine derivatives, noting that compounds with similar structures to Ethyl 5-(3-fluorophenyl)-2-(isobutylthio)-7-methyl-4-oxo showed a promising range of activity against both E. coli and S. aureus .
  • Comparative Analysis : A comparative study assessed the efficacy of this compound against standard antibiotics, revealing that it could serve as a potential alternative treatment in cases of antibiotic resistance .

Data Summary Table

PropertyValue
Chemical FormulaC22H24FN3O3S
Molecular Weight429.5 g/mol
Antibacterial MIC256 µg/mL
Antifungal ActivityActive against C. albicans
Proposed MechanismDNA synthesis inhibition

Comparison with Similar Compounds

Table 1: Substituent Analysis of Analogous Compounds

Compound Name Position 2 Substituent Position 5 Substituent Position 6 Substituent Molecular Weight Key Structural Features
Target Compound Isobutylthio 3-Fluorophenyl Ethyl carboxylate ~450 g/mol† Tetrahydropyrido[2,3-d]pyrimidine core
Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate None (thiazolo ring) 4-Bromophenyl Ethyl carboxylate 438.3 g/mol Thiazolo[3,2-a]pyrimidine fused ring system
Ethyl 2-(Butylthio)-5-(4-Methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate Butylthio 4-Methoxyphenyl Ethyl carboxylate 429.5 g/mol Methoxy group enhancing electron density
Ethyl 5-(4-Chlorophenyl)-2-[(Z)-(Methoxycarbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate Methoxycarbonylmethylene 4-Chlorophenyl Ethyl carboxylate ~480 g/mol‡ Extended conjugation via methylene group

†Estimated based on analogous structures.

Key Observations :

  • Thioether vs.
  • Halogen Effects : The 3-fluorophenyl group in the target compound may engage in weaker halogen bonding compared to bromophenyl (as in ), but offers improved metabolic stability over chlorine analogs .
  • Thioether Chain Length : The isobutylthio group in the target compound provides greater steric bulk than the butylthio group in , possibly affecting solubility and membrane permeability.

Crystallographic and Physicochemical Properties

Table 2: Crystallographic Data Comparison

Compound Name Crystal System Space Group Density (g/cm³) Notable Interactions
Target Compound Not reported Likely C-H···O/N interactions (unpublished)
Ethyl 7-Methyl-3-Oxo-5-Phenyl-2-(2,4,6-Trimethoxybenzylidene)-2,3-Dihydro-5H-Thiazolo[3,2-a]Pyrimidine-6-Carboxylate Monoclinic P2₁/c 1.376 π-π stacking; C-H···O hydrogen bonds
Ethyl 5-(4-Bromophenyl)-7-Methyl-3-Oxo-2,3-Dihydro-5H-Thiazolo[3,2-a]Pyrimidine-6-Carboxylate Triclinic P-1 1.634 Halogen (Br) mediated C-Br···π interactions

Key Observations :

  • Packing Efficiency : The bromophenyl derivative exhibits higher density (1.634 g/cm³) due to bromine’s polarizability and halogen bonding, which may enhance thermal stability.

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